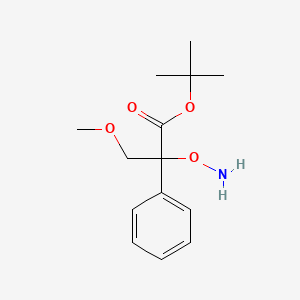
tert-Butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate: is an organic compound that features a tert-butyl ester group, an aminooxy functional group, and a methoxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate typically involves the reaction of tert-butyl esters with aminooxy compounds. One common method involves the use of tert-butanol and protected amino acids in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . This method affords tert-butyl esters in good yields and is widely utilized in peptide synthesis.
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and peptides .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It can be tagged with probes for NMR studies to analyze macromolecular complexes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity . The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(aminooxy)ethylcarbamate
- tert-Butyl 2-(aminooxy)propanoate
- tert-Butyl 2-(aminooxy)butanoate
Uniqueness: tert-Butyl 2-(aminooxy)-3-methoxy-2-phenylpropanoate is unique due to the presence of the methoxy-substituted phenyl ring, which enhances its reactivity and binding properties compared to other tert-butyl esters .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl 2-aminooxy-3-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)18-12(16)14(19-15,10-17-4)11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3 |
Clé InChI |
CSRKQZWBCLJMAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(COC)(C1=CC=CC=C1)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(tert-butoxy)methyl]pyrrolidine](/img/structure/B13238227.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13238233.png)
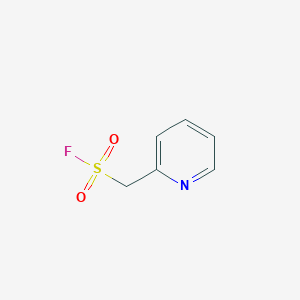
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13238245.png)
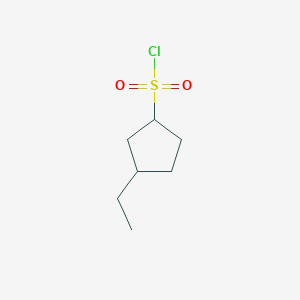
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-4-chlorobutan-1-one](/img/structure/B13238266.png)
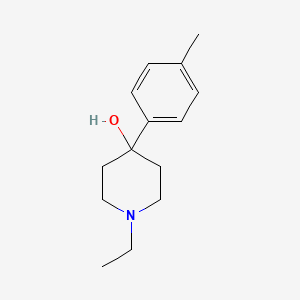

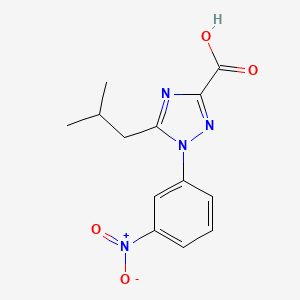
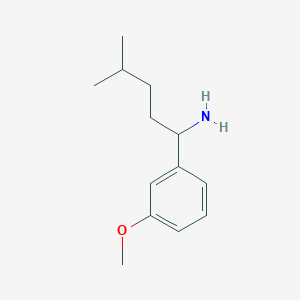

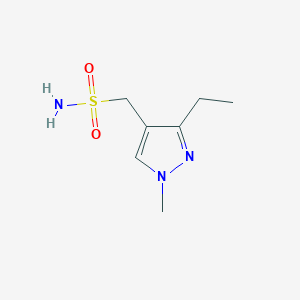

amine](/img/structure/B13238325.png)
